

(-)-N-Desmethyl Tramadol: A Comprehensive Receptor Binding Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(-)-N-Desmethyl Tramadol*

Cat. No.: B015524

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol, a centrally acting analgesic, exerts its therapeutic effects through a complex interplay of opioid and monoaminergic mechanisms. Its *in vivo* activity is significantly influenced by its metabolism into various active and inactive metabolites. Among these, **(-)-N-Desmethyl Tramadol**, also known as M2, is a primary metabolite formed via the action of cytochrome P450 enzymes CYP2B6 and CYP3A4. This technical guide provides a detailed analysis of the receptor binding affinity of **(-)-N-Desmethyl Tramadol**, offering a comprehensive resource for researchers and professionals in the field of drug development and pharmacology. While its sibling metabolite, O-desmethyltramadol (M1), is a potent agonist at the μ -opioid receptor and is largely responsible for tramadol's opioid-mediated analgesia, the pharmacological activity of **(-)-N-Desmethyl Tramadol** is markedly different.^{[1][2][3]} This document will delve into the quantitative binding data, the experimental methodologies used to determine these affinities, and the relevant signaling pathways.

Receptor Binding Affinity: A Quantitative Analysis

The pharmacological significance of a compound is intrinsically linked to its affinity for its biological targets. In the case of **(-)-N-Desmethyl Tramadol**, its binding profile reveals a significantly attenuated interaction with the primary receptors targeted by its parent compound, tramadol.

Opioid Receptor Binding

Research has consistently demonstrated that **(-)-N-Desmethyl Tramadol** possesses a very weak affinity for the μ -opioid receptor (MOR).^[1] A key study by Gillen et al. (2000) using cloned human μ -opioid receptors found that racemic N-desmethyl tramadol exhibited a binding affinity (Ki) greater than 10 μ M.^{[1][4][5]} This indicates a significantly lower affinity compared to both tramadol and, most notably, the highly potent M1 metabolite.^{[4][5]}

Compound	Receptor	Ki (nM)	Source(s)
(-)-N-Desmethyl Tramadol (M2)	Human μ -opioid	>10,000	[1][4][5]
(\pm)-Tramadol	Human μ -opioid	2400	[4][5]
(+)-O-Desmethyltramadol ((+)-M1)	Human μ -opioid	3.4	[4][5]
(-)-O-Desmethyltramadol ((-)-M1)	Human μ -opioid	240	[4][5]
(\pm)-N,O-Didesmethyltramadol (M5)	Human μ -opioid	100	[4][5]
Morphine	μ -opioid	~1-5	[6]

Table 1: Comparative μ -Opioid Receptor Binding Affinities. A higher Ki value indicates weaker binding affinity.

Furthermore, functional assays, such as the [35 S]GTP γ S binding assay, have shown that N-desmethyl tramadol does not produce any stimulatory effect, indicating a lack of agonist activity at the μ -opioid receptor.^{[1][4][5]} This is in stark contrast to the M1 metabolite, which is a potent agonist.^[1]

Monoamine Transporter Binding

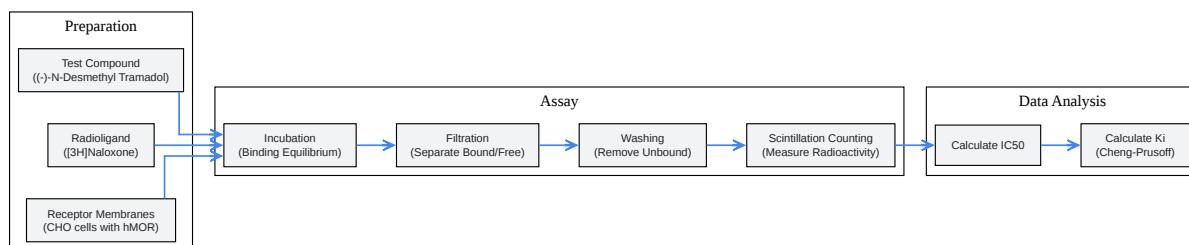
The non-opioid component of tramadol's analgesic action is attributed to its inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[\[1\]](#) However, comprehensive quantitative data for the affinity of **(-)-N-Desmethyl Tramadol** for the serotonin transporter (SERT) and norepinephrine transporter (NET) is limited in publicly available literature. The existing evidence suggests that its activity at these transporters is minimal and not a significant contributor to the overall pharmacological effect of tramadol.[\[1\]](#)

Experimental Protocols

The quantitative data presented above are primarily derived from two key in vitro experimental techniques: radioligand competitive binding assays and $[35\text{S}]$ GTPyS binding assays.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.


Objective: To determine the inhibitory constant (K_i) of **(-)-N-Desmethyl Tramadol** for the human μ -opioid receptor.

Materials:

- Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human μ -opioid receptor.[\[1\]](#)[\[4\]](#)
- Radioligand: $[3\text{H}]$ Naloxone (a potent opioid receptor antagonist).[\[1\]](#)[\[4\]](#)
- Test Compound: **(-)-N-Desmethyl Tramadol**.
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Membrane Preparation: Homogenize CHO cells expressing the human μ -opioid receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and determine the protein concentration.
- Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³H]Naloxone, and varying concentrations of **(-)-N-Desmethyl Tramadol**.
- Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The receptors and the bound radioligand are trapped on the filter.[7]
- Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: The concentration of **(-)-N-Desmethyl Tramadol** that inhibits 50% of the specific binding of [³H]Naloxone (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

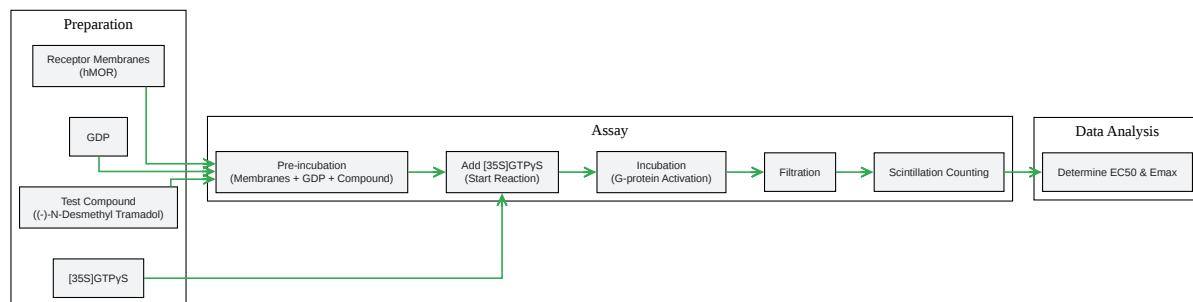
[Click to download full resolution via product page](#)

Workflow for a competitive radioligand binding assay.

[35S]GTPyS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [35S]GTPyS, to G-proteins upon receptor stimulation by an agonist.

Objective: To assess the agonist activity of **(-)-N-Desmethyl Tramadol** at the human μ -opioid receptor.


Materials:

- Membranes from CHO cells stably transfected with the human μ -opioid receptor.[\[1\]](#)
- [35S]GTPyS.[\[1\]](#)
- Guanosine diphosphate (GDP).
- Test Compound: **(-)-N-Desmethyl Tramadol**.
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Membrane Preparation: Similar to the radioligand binding assay, prepare membranes from cells expressing the receptor of interest.
- Assay Setup: In a 96-well plate, pre-incubate the cell membranes with GDP and varying concentrations of **(-)-N-Desmethyl Tramadol**.
- Initiation: Initiate the reaction by adding [35S]GTPyS to each well.

- Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and [35S]GTPyS binding.[8]
- Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. [8]
- Washing: Wash the filters with ice-cold buffer to remove unbound [35S]GTPyS.[8]
- Quantification: Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis: The amount of [35S]GTPyS bound is plotted against the concentration of the test compound. An increase in binding indicates agonist activity. The potency (EC50) and efficacy (Emax) of the agonist can be determined from the concentration-response curve.

[Click to download full resolution via product page](#)

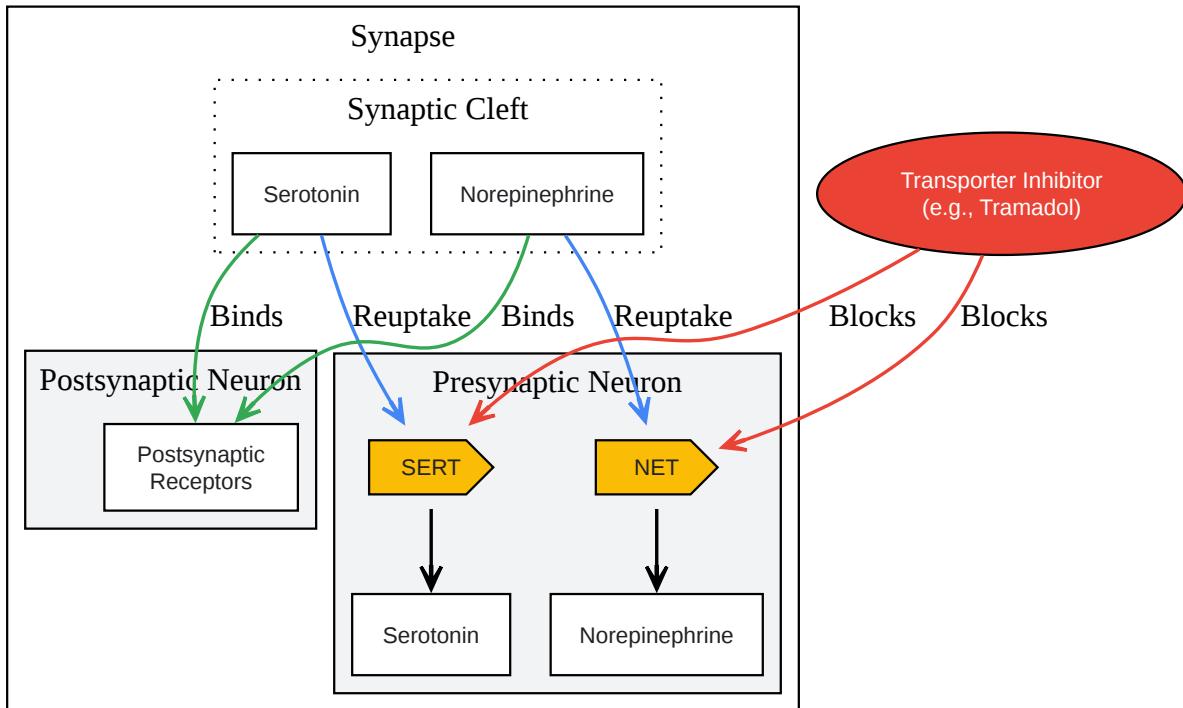

Workflow for a [35S]GTPyS binding assay.

Signaling Pathways

Given the negligible affinity of **(-)-N-Desmethyl Tramadol** for the μ -opioid receptor and monoamine transporters, it is not expected to significantly engage their respective signaling pathways. However, for a comprehensive understanding of the pharmacological context of tramadol and its metabolites, the primary signaling pathways are illustrated below.

μ -Opioid Receptor Signaling

The μ -opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).^{[9][10]} Agonist binding initiates a cascade that leads to analgesia but also to adverse effects like respiratory depression.


[Click to download full resolution via product page](#)

Simplified μ -opioid receptor signaling pathway.

Serotonin and Norepinephrine Transporter Action

The serotonin and norepinephrine transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Inhibition of these transporters by drugs like tramadol increases the synaptic concentration of serotonin and norepinephrine, which is believed to contribute to its analgesic effect.

[Click to download full resolution via product page](#)

Mechanism of serotonin and norepinephrine reuptake inhibition.

Conclusion

Based on the available scientific evidence, **(-)-N-Desmethyl Tramadol** is a pharmacologically weak metabolite of tramadol. Its binding affinity for the μ -opioid receptor is negligible, and it demonstrates no agonist activity.^{[1][4][5]} Similarly, its contribution to the inhibition of serotonin and norepinephrine reuptake is considered minimal.^[1] For drug development and clinical pharmacology, the focus remains on the parent compound, tramadol, and its potent μ -opioid agonist metabolite, O-desmethyltramadol (M1), as the primary drivers of tramadol's analgesic efficacy. This in-depth guide provides the foundational data and methodologies for researchers to understand the specific and limited role of **(-)-N-Desmethyl Tramadol** within the complex pharmacology of tramadol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Desmetramadol Has the Safety and Analgesic Profile of Tramadol Without Its Metabolic Liabilities: Consecutive Randomized, Double-Blind, Placebo-and Active Comparator-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [(-)-N-Desmethyl Tramadol: A Comprehensive Receptor Binding Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b015524#n-desmethyl-tramadol-receptor-binding-affinity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com